Guttiferone F
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Overview
Description
Guttiferone F is a member of the class of benzophenones isolated from the stem bark of Allanblackia stuhlmannii and has been shown to exhibit antileishmanial and anticholinesterase activity. It has a role as a metabolite, an apoptosis inducer, an antileishmanial agent and an EC 3.1.1.8 (cholinesterase) inhibitor. It is a member of benzophenones, a polyphenol and a bridged compound.
Scientific Research Applications
Anticancer Properties
Guttiferone F has demonstrated notable anticancer properties. A study revealed that it sensitizes prostate cancer cells to starvation-induced apoptosis via calcium and JNK elevation, making it a potential anti-cancer compound, especially in combination with caloric restriction (Li et al., 2015). Similarly, it has shown effectiveness against hepatocellular carcinoma, inhibiting cell motility and metastasis by restoring aberrantly reduced profilin 1 (Shen et al., 2016). Guttiferone F also exhibits anti-hepatocellular carcinoma activity, inducing apoptosis in cancer cells (Lee et al., 2013).
Structural Analysis
There has been significant research into the structural aspects of Guttiferone F. A study conducted a structural revision of Guttiferone F and 30-epi-Cambogin, providing clarity on their absolute configurations (Zheng et al., 2021).
Other Biological Activities
Guttiferone F's broader biological activities have also been a subject of research. One study investigated the genotoxic effects of Benzophenone Guttiferone A, a related compound, showing its potential harmful effects on genetic material (Terrazas et al., 2013). Another research focused on the anti-inflammatory effect of Guttiferone E-loaded liposomes, suggesting its application in reducing inflammation and cytotoxicity against human cancer cells (Dzoyem et al., 2022).
Antimicrobial and Antiviral Effects
Guttiferone-A derivatives have been synthesized and evaluated for antimicrobial activity, showing potency against various pathogenic organisms and indicating their potential as new drug prototypes (Dias et al., 2012). Also, Guttiferone's HIV-inhibitory properties have been explored, highlighting its potential in antiviral therapies (Gustafson et al., 1992).
properties
Product Name |
Guttiferone F |
---|---|
Molecular Formula |
C38H50O6 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28-,37-,38+/m1/s1 |
InChI Key |
DTTONLKLWRTCAB-NQTMAFGYSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CC=C(C)C)C(=C)C)C |
Canonical SMILES |
CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |
synonyms |
guttiferone F guttiferone-F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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